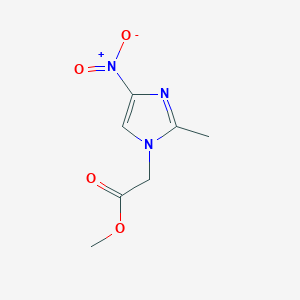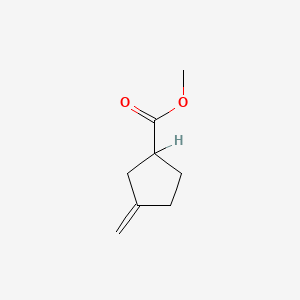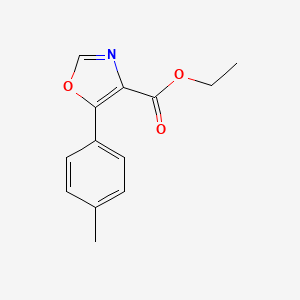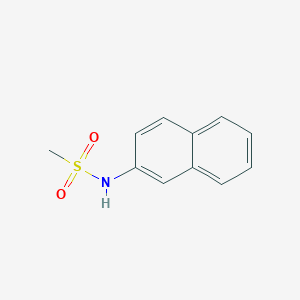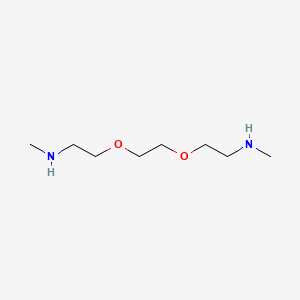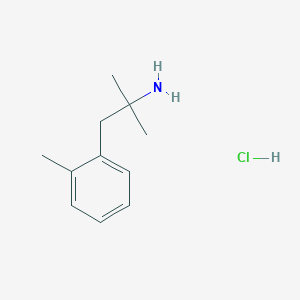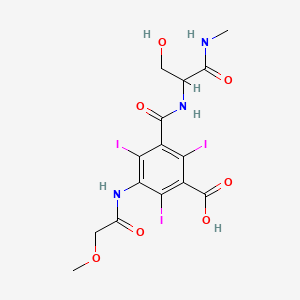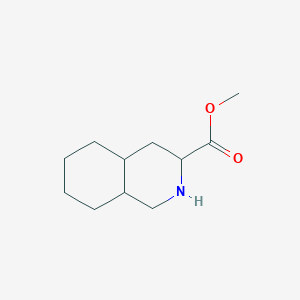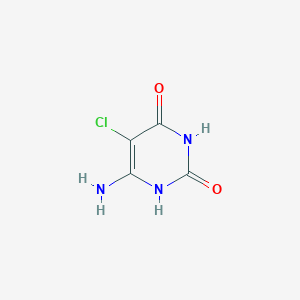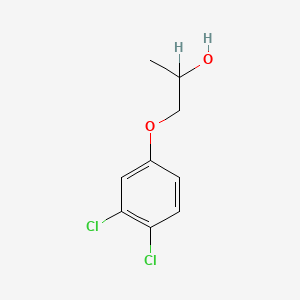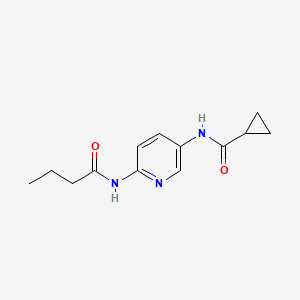
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridine derivative, followed by the introduction of the butanoylamino group through an amide coupling reaction. The cyclopropane ring is then formed via a cyclopropanation reaction, often using diazo compounds as reagents. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- can be compared with other similar compounds, such as:
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxylate: A structurally similar compound with a carboxylate group instead of a carboxamide group.
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxylic acid: Another related compound with a carboxylic acid group.
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarbonitrile: A compound with a nitrile group, offering different reactivity and properties.
The uniqueness of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-2-3-12(17)16-11-7-6-10(8-14-11)15-13(18)9-4-5-9/h6-9H,2-5H2,1H3,(H,15,18)(H,14,16,17) |
InChI-Schlüssel |
KUPIVLVWGJMWLV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)NC(=O)C2CC2 |
Kanonische SMILES |
CCCC(=O)NC1=NC=C(C=C1)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


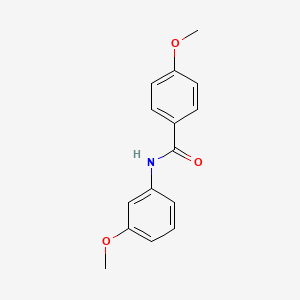
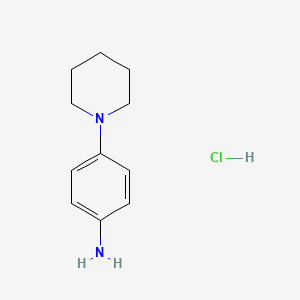
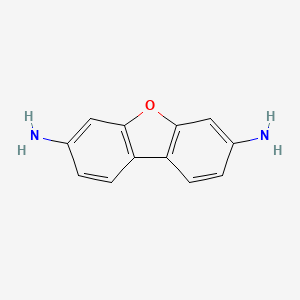
![3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1634299.png)
